4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

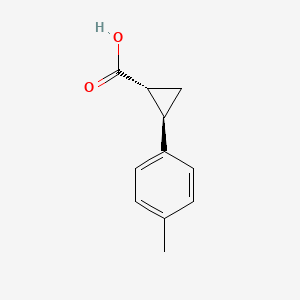

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound . This ring is attached to a benzyl group and a piperidine ring, which is further substituted with a methoxy group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine was achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . The product was then basified with potassium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-benzyl-1,2,4-oxadiazol-5-yl)aniline, has been confirmed using spectral analysis methods such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The reactive O-N bond in the 1,2,4-oxadiazole ring can be reduced using molecular hydrogen to obtain amidine derivatives . In addition, the amino group of oxadiazoles can be acylated with various acid chlorides .Aplicaciones Científicas De Investigación

Antimicrobial Properties

A series of compounds related to 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated that certain derivatives exhibit significant antimicrobial effectiveness against a variety of bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, Kapadiya et al. (2020) synthesized derivatives that showed potency in antimicrobial activity against tested microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020). Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives exhibiting valuable antibacterial results (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Anticancer Applications

Compounds bearing the 1,3,4-oxadiazole motif, related to the target chemical structure, have been investigated for their anticancer activities. Salahuddin et al. (2014) conducted a study on 1,3,4-oxadiazole derivatives and evaluated them for in vitro anticancer activity, identifying compounds with moderate activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in acidic environments have been explored, revealing their potential as corrosion inhibitors. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, finding them effective in protecting mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad spectrum of activities exhibited by oxadiazole derivatives , this compound could be investigated for potential applications in pharmaceuticals and agrochemical products. Additionally, its reactivity could be explored for the synthesis of new derivatives with enhanced properties.

Mecanismo De Acción

Target of Action

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” belongs to the oxadiazole class of compounds. Oxadiazoles have been widely studied for their valuable applications ranging from the pharmaceutical field to material science . They have been associated with various biological activities, including treatment of Alzheimer’s disease (AD), antibiotics, and antitumorals .

Mode of Action

Oxadiazoles are known to interact with various biological targets due to their wide reactivity .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Oxadiazoles in general have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Oxadiazoles have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Propiedades

IUPAC Name |

3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESMTPXBTJCQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2604735.png)

![2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2604737.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2604746.png)

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)